molecular formula C15H21B B1232103 9-Benzyl-9-borabicyclo[3.3.1]nonane CAS No. 53317-09-2

9-Benzyl-9-borabicyclo[3.3.1]nonane

Cat. No.: B1232103
CAS No.: 53317-09-2
M. Wt: 212.14 g/mol
InChI Key: IQRBNRFCRAJXJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Benzyl-9-borabicyclo[3.3.1]nonane is an alkyl-substituted derivative of 9-borabicyclo[3.3.1]nonane (9-BBN), a reagent renowned for its exceptional selectivity in hydroboration reactions . This compound is expected to share the key characteristics of the 9-BBN family, including high regioselectivity for the least-substituted carbon during the hydroboration of alkenes and alkynes, and remarkable stability imparted by its rigid bicyclic structure . The presence of the benzyl group defines this specific reagent, making the resulting B-benzyl-9-BBN organoborane a valuable intermediate. The primary research application of this compound is in synthetic organic chemistry, where it serves as a pivotal building block for the construction of complex molecules via subsequent carbon-carbon bond-forming reactions. The organoborane generated from its hydroboration can be readily oxidized to yield primary alcohols or, more significantly, undergo Suzuki-Miyaura cross-coupling reactions . The Suzuki reaction, a palladium-catalyzed process, is a powerful method for conjugating the alkyl chain from the reagent with a wide range of aromatic or vinyl electrophiles, making this compound particularly valuable for synthesizing intermediates in pharmaceutical development and advanced materials science . Its mechanism of action initiates with the hydroboration step, where the boron-hydrogen bond adds across an unsaturated carbon-carbon bond. The reaction kinetics for 9-BBN derivatives can be complex, often involving a pre-equilibrium where the borane dimer dissociates before the alkene substrate coordinates to the boron center and inserts into the B-H bond . This reagent is strictly for use in a controlled laboratory setting by qualified researchers.

Properties

IUPAC Name

9-benzyl-9-borabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21B/c1-2-6-13(7-3-1)12-16-14-8-4-9-15(16)11-5-10-14/h1-3,6-7,14-15H,4-5,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRBNRFCRAJXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2CCCC1CCC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399960
Record name 9-benzyl-9-borabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53317-09-2
Record name 9-benzyl-9-borabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53317-09-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Ii. Synthetic Methodologies for 9 Benzyl 9 Borabicyclo 3.3.1 Nonane

Precursor Synthesis: Advanced Approaches to 9-Borabicyclo[3.3.1]nonane (9-BBN)

9-BBN is a pivotal organoborane reagent, and its synthesis has been refined to ensure high purity and stability, making it suitable for subsequent derivatization. scispace.com It is commercially available both as a solid and in a solution with tetrahydrofuran (B95107) (THF). wikipedia.org

The primary and most efficient method for synthesizing 9-BBN is the hydroboration of 1,5-cyclooctadiene (B75094) with a borane (B79455) complex. wikipedia.org A common protocol involves the reaction of 1,5-cyclooctadiene with borane-methyl sulfide (B99878) (BMS) in a solvent like 1,2-dimethoxyethane (B42094) (DME). orgsyn.orgorgsyn.org This method is advantageous as it allows for the synthesis of high-purity crystalline 9-BBN dimer in excellent yields. orgsyn.org

The reaction is typically initiated by the slow addition of 1,5-cyclooctadiene to a solution of borane dimethyl sulfide complex in DME, maintaining the temperature between 50–60 °C. github.io The formation of a white precipitate indicates the production of the 9-BBN dimer. github.io A critical step in this process is the removal of dimethyl sulfide by distillation, which is crucial for maximizing the yield; failure to do so can lower the yield to approximately 65%. orgsyn.orgorgsyn.org The reaction can also be carried out in other ethereal solvents. wikipedia.org

Table 1: Comparison of Borane Sources for 9-BBN Synthesis

Borane Source Solvent Key Advantages Reference
Borane-methyl sulfide (BMS) 1,2-dimethoxyethane (DME) High purity, excellent yield, avoids THF orgsyn.orgorgsyn.org
Borane-tetrahydrofuran (THF) complex Tetrahydrofuran (THF) Commercially available, well-established orgsyn.orgorgsyn.org

The 9-BBN dimer, as synthesized, is reasonably stable in air for short durations. orgsyn.org However, for derivatization reactions requiring high purity, further purification is often necessary. Recrystallization from hot 1,2-dimethoxyethane is an effective method for purifying commercial or synthesized 9-BBN. orgsyn.orgorgsyn.org Insoluble impurities can be removed by decanting the hot solution. orgsyn.orgorgsyn.org

To prevent clogging of transfer needles during the decantation of hot solutions, it is recommended to pre-warm the needle by transferring a small amount of fresh, hot solvent. orgsyn.orgorgsyn.org Although relatively stable, prolonged exposure to the atmosphere can lead to decomposition, as evidenced by a drop in its melting point. orgsyn.org Therefore, for long-term storage and handling, an inert atmosphere is recommended to prevent the formation of potentially pyrophoric contaminants. orgsyn.orgorgsyn.org The purified 9-BBN dimer exists as a white crystalline solid with a melting point of 150-152 °C. sigmaaldrich.com

Direct Benzylation Strategies for B-H-9-BBN

The conversion of the B-H bond in 9-BBN to a B-benzyl bond is a key step in forming the title compound.

While direct reactions of 9-BBN with benzyl (B1604629) halides can be challenging, certain conditions can facilitate this transformation. For instance, 9-BBN can induce the Friedel–Crafts benzylation of arenes using benzyl fluorides. rsc.org In this process, the 9-BBN dimer acts as a Lewis acid to activate the benzyl fluoride (B91410), which then reacts with an aromatic substrate. rsc.org While this demonstrates the reactivity of 9-BBN with benzyl halides, it is primarily a method for arene benzylation rather than a direct synthesis of 9-benzyl-9-BBN.

The selective reduction of benzyl halides to the corresponding hydrocarbons can be achieved using ate complexes of 9-BBN, such as lithium 9-boratabicyclo[3.3.1]nonane (Li 9-BBNH). acs.orgresearchgate.net This highlights the interaction between 9-BBN derivatives and benzyl halides, though the direct formation of 9-benzyl-9-BBN via this route is not the primary outcome.

A more direct and efficient method for the synthesis of B-alkyl and B-benzyl derivatives of 9-BBN involves the use of organometallic reagents. The reaction of 9-BBN with lithium or halomagnesium dialkylcuprates provides the corresponding B-alkyl-9-BBN in high yields. journals.co.za This method circumvents issues associated with using protic reagents. journals.co.za The reaction is typically performed by treating an ethereal solution of the lithium dialkylcuprate with 9-BBN at low temperatures (e.g., -80 °C) and allowing the mixture to warm to room temperature. journals.co.za

Another versatile approach involves the reaction of organolithium or Grignard reagents with 9-(triisopropylsilyl)thio-9-borabicyclo[3.3.1]nonane. researchgate.net This method allows for the preparation of various B-substituted-9-BBNs, including B-benzyl-9-BBN, in good yield and high purity. researchgate.net

Table 2: Organometallic Reagents for Benzylation of 9-BBN

Organometallic Reagent Key Features Reference
Lithium dialkylcuprates High yields, avoids protic reagents journals.co.za
Organolithium/Grignard reagents with (TIPS)S-9-BBN Versatile, good yield, high purity researchgate.net

Iii. Reactivity Profiles and Mechanistic Investigations of 9 Benzyl 9 Borabicyclo 3.3.1 Nonane

Lewis Acidity and Coordination Chemistry

The boron atom in 9-benzyl-9-BBN possesses an empty p-orbital, which imparts Lewis acidic character to the molecule. This allows it to interact with Lewis bases, though its acidity is generally considered mild.

Like other tricoordinate boranes, 9-benzyl-9-BBN can act as an electron acceptor to form stable Lewis acid-base complexes with electron-donating species. libretexts.orglibretexts.org The interaction involves the donation of a lone pair of electrons from the Lewis base into the vacant p-orbital of the boron atom, resulting in the formation of a tetracoordinate boron center. libretexts.org While specific studies detailing an extensive range of complexes with 9-benzyl-9-BBN are not prevalent, the principle follows general Lewis acid-base theory. libretexts.orgchimienouvelle.be The formation of these adducts can modulate the reactivity of both the borane (B79455) and the coordinated base. For instance, the complexation of boranes with Lewis bases like tetrahydrofuran (B95107) (THF) or dimethyl sulfide (B99878) is a common strategy to stabilize the borane and temper its reactivity. libretexts.org

While 9-benzyl-9-BBN itself is not the primary agent for C-F bond activation, the parent compound, 9-borabicyclo[3.3.1]nonane (9-BBN), is an effective mediator for this transformation, particularly in the Friedel-Crafts benzylation of arenes with benzyl (B1604629) fluorides. rsc.orgresearchgate.netnih.gov This process provides a route to synthesize 1,1-diarylmethanes under mild conditions. rsc.orgnih.govresearchgate.net The reaction is believed to proceed through the formation of a B-H-9-BBN intermediate in the presence of a silane, which then activates the C-F bond. rsc.org The strong affinity of boron for fluorine facilitates the cleavage of the C-F bond. This methodology offers a simple and cost-effective alternative to transition-metal-catalyzed processes. rsc.orgresearchgate.net

In a related context, borane-catalyzed C(sp³)–F bond functionalization has been developed using the parent H-B-9-BBN as a catalyst and pinacolborane (HBpin) as a turnover reagent. ed.ac.uk This catalytic cycle involves a key B–F/B–H transborylation step between F-B-9-BBN and HBpin to regenerate the active catalyst. ed.ac.uk

Reduction Chemistry and Substrate Scope

The role of 9-benzyl-9-BBN in reduction chemistry is limited and mechanistically distinct from hydride-donating reagents. While the parent 9-BBN is a mild and selective reducing agent for various functional groups, including aldehydes, ketones, and amides, the reactivity of its B-alkyl derivatives is different. organic-chemistry.orgsemanticscholar.org

Certain B-alkyl-9-BBN derivatives can reduce benzaldehyde (B42025) to benzyl alcohol under mild conditions. researchgate.net This reaction does not proceed via hydride transfer from the boron center. Instead, it involves the elimination of the B-alkyl group as an olefin, a process contingent on the structure of the alkyl group. researchgate.net Specifically, the reaction rate is enhanced by increased substitution at the β-carbon of the alkyl group and the ability to form a syn-planar B-C-C-H conformation. researchgate.net Given that the benzyl group lacks β-hydrogens, this specific reduction pathway is not available for 9-benzyl-9-BBN.

The parent 9-BBN is effective for the reduction of N-alkyl lactams to their corresponding cyclic amines, typically requiring 2.2 molar equivalents and refluxing in THF. semanticscholar.org This reagent is noted for its chemoselectivity, allowing for the reduction of a lactam in the presence of an ester. semanticscholar.org

The substrate scope for reductions with the parent 9-BBN is broad, as indicated in the table below.

Substrate Functional GroupProduct Functional GroupReagentSelectivity Notes
AldehydeAlcohol9-BBNChemoselective
KetoneAlcohol9-BBNChemoselective
Acid ChlorideAlcohol9-BBN-
AmideAmine9-BBNDoes not complex with tertiary amine products
N-Alkyl LactamCyclic Amine9-BBNChemoselective over esters

Selective Reduction of Carbon-Halogen Bonds (Tertiary Alkyl, Benzyl, Allyl Halides to Hydrocarbons)

Derivatives of the 9-borabicyclo[3.3.1]nonane skeleton, specifically 9-BBN "ate" complexes, have been identified as effective reducing agents for the conversion of specific types of alkyl halides to their corresponding hydrocarbons. acs.org These reagents demonstrate notable selectivity, preferentially reducing sterically hindered tertiary alkyl halides, as well as reactive benzyl and allyl halides. acs.org This method provides a valuable tool for dehalogenation where traditional reducing agents might lack selectivity or require harsh conditions.

The reaction involves the transfer of a hydride from the boron "ate" complex to the carbon-halogen bond, resulting in the formation of the hydrocarbon and the corresponding halide salt. The selectivity for tertiary, benzylic, and allylic systems stems from the stability of the carbocation-like transition state formed during the hydride transfer.

Table 1: Examples of Selective Halide Reduction using 9-BBN Derivatives

Below is a representative table illustrating the scope of the reduction. Specific yield data depends on the exact 9-BBN "ate" complex used and the reaction conditions.

Substrate (Alkyl Halide)Product (Hydrocarbon)Halide TypeNotes
1-Bromo-1-methylcyclohexaneMethylcyclohexaneTertiaryEffective for sterically hindered systems.
Benzyl BromideTolueneBenzylHighly reactive substrate.
Cinnamyl ChlorideCinnamene (3-phenyl-1-propene)AllylAllylic system is readily reduced.
1-BromoadamantaneAdamantaneTertiaryDemonstrates reduction of complex bridged systems.

Mechanistic Pathways of Halide Reduction and Hydrogen Transfer

The mechanistic pathway for the reduction of alkyl halides by 9-BBN "ate" complexes is understood to proceed via a hydride transfer mechanism. The "ate" complex, formed by the addition of a hydride source (like an alkyllithium) to a B-alkyl-9-BBN, possesses a tetracoordinate boron center with enhanced hydridic character on one of the attached groups, which can act as the reducing agent.

The key steps of the proposed mechanism are:

Formation of the "ate" complex: A B-alkyl-9-BBN derivative reacts with an organolithium or other suitable nucleophile to form a lithium dialkyl-9-BBN "ate" complex. This complex is the active reducing agent.

Hydride Transfer: The "ate" complex attacks the electrophilic carbon of the alkyl halide. This is believed to occur via an SN2-like or a related single-electron transfer (SET) pathway, depending on the substrate. For substrates that can form stable carbocations (tertiary, benzyl, allyl), the transition state has significant cationic character.

Product Formation: A hydride is transferred from the boron complex to the carbon atom, cleaving the carbon-halogen bond. This step forms the final hydrocarbon product, a lithium halide salt, and the neutral B-alkyl-9-BBN.

This pathway highlights the role of the 9-BBN framework in creating a sterically accessible yet potent hydride donor capable of selective reductions.

Friedel-Crafts Benzylation Reactions

The 9-BBN-hydride dimer, (H-9-BBN)₂, serves as a highly effective mediator for the Friedel-Crafts benzylation of arenes using benzyl fluorides. researchgate.netnih.gov This methodology provides a metal-free and comparatively mild route for the formation of diarylmethanes, which are important structural motifs in medicinal and materials chemistry. researchgate.net The reaction demonstrates good functional group tolerance and can produce benzylated products in high yields. researchgate.netnih.gov

9-BBN-Mediated Benzylation of Arenes with Benzyl Fluorides

The reaction involves the activation of the strong carbon-fluorine (C-F) bond of a benzyl fluoride (B91410) by 9-BBN, which facilitates the subsequent electrophilic attack on an aromatic ring. A range of arenes, including benzene (B151609), toluene, and xylenes, can be successfully benzylated. The reaction proceeds efficiently under mild conditions, often at room temperature, without the need for strong Lewis acids that can lead to side reactions. researchgate.net

Table 2: 9-BBN-Mediated Benzylation of Various Arenes with Benzyl Fluorides

Data sourced from experimental findings reported in the literature.

Benzyl FluorideAreneProductYield (%)
1-(Fluoromethyl)-2-methylbenzeneBenzene-d₆1-Benzyl-2-methylbenzene-d₆91
1-(Fluoromethyl)-3-methoxybenzeneBenzene-d₆1-Benzyl-3-methoxybenzene-d₆90
2-(Fluoromethyl)-1,1'-biphenylBenzene-d₆2-Benzyl-1,1'-biphenyl-d₆89
1-Fluoro-4-(fluoromethyl)benzeneBenzene-d₆1-Benzyl-4-fluorobenzene-d₆80
1-(tert-Butyl)-4-(fluoromethyl)benzeneBenzene1-Benzyl-4-(tert-butyl)benzene92
1-(tert-Butyl)-4-(fluoromethyl)benzeneMesitylene1-(4-(tert-Butyl)benzyl)-2,4,6-trimethylbenzene96

Proposed Mechanistic Considerations for Arene Functionalization

The proposed mechanism for the 9-BBN-mediated benzylation of arenes involves the crucial role of the B-H bond in activating the C-F bond of the benzyl fluoride. researchgate.net While several pathways may be possible, a key proposed mechanism involves the following steps:

C-F Bond Activation: The reaction is initiated by the interaction between the hydridic B-H bond of 9-BBN and the highly electronegative fluorine atom of the benzyl fluoride. This interaction is proposed to be a form of hydrogen bonding or a direct Lewis acid-base interaction which weakens the C-F bond. researchgate.net

Generation of the Electrophile: This activation facilitates the cleavage of the C-F bond. This may lead to the formation of a transient benzyl cation-like species, which is stabilized by the resulting fluoroborate anion [F-B(H)-9-BBN]⁻.

Electrophilic Aromatic Substitution: The highly electrophilic benzyl species is then attacked by the electron-rich arene in a classical Friedel-Crafts electrophilic aromatic substitution step. This forms a sigma complex (arenium ion intermediate).

Rearomatization: The sigma complex loses a proton to regenerate the aromaticity of the ring, yielding the final diarylmethane product. The proton is likely abstracted by a basic species in the reaction mixture. The boron-containing byproducts include various fluoroborate species.

This mechanism accounts for the high efficiency of the reaction under mild conditions and highlights the unique ability of 9-BBN to activate robust C-F bonds without the need for transition metals or harsh acidic catalysts.

Iv. Catalytic Applications and Cross Coupling Chemistry

Palladium-Catalyzed Cross-Coupling Reactions

The B-alkyl Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. princeton.edu 9-Alkyl-9-BBN derivatives, including 9-benzyl-9-BBN, are frequently used due to their stability and the ease with which they can be prepared, often in situ via hydroboration of the corresponding alkene. princeton.edulibretexts.org

The synthesis of diphenylmethanes (methylene-linked biaryls) can be efficiently achieved through the Suzuki-Miyaura coupling of benzyl (B1604629) electrophiles with arylboronic acids. Research has focused on optimizing reaction conditions using benzyl esters, such as carbonates and acetates, as the coupling partners. nih.gov

For the model reaction between a benzyl ester and phenylboronic acid, various parameters have been systematically screened to maximize the yield of the resulting diphenylmethane. nih.gov Key findings from these optimization studies highlight the critical role of the palladium source, phosphine (B1218219) ligand, and base.

Optimization of Reaction Conditions for Diphenylmethane Synthesis

Parameter Variation Optimal Condition Finding
Palladium Source PdCl₂, Pd(OAc)₂, [Pd(η³-C₃H₅)Cl]₂ PdCl₂ Showed higher reactivity compared to other sources. nih.gov
Ligand Bidentate phosphines (e.g., DPPPent) DPPPent Bidentate phosphine ligands were found to be highly effective. nih.gov
Base Various inorganic bases K₃PO₄ Proved to be an effective base for the transformation.

| Solvent | Toluene, Dioxane, THF | Toluene | Provided the best results for the coupling reaction. |

These optimized conditions allow the reaction to be conducted under a practical air atmosphere, avoiding the need for strict anaerobic conditions. nih.gov This methodology facilitates a one-pot synthesis starting from benzyl alcohols, which are first converted to benzyl acetates and then coupled with arylboronic acids. nih.gov

The utility of the Suzuki-Miyaura reaction is defined by its tolerance to a wide range of functional groups on both the organoboron species and the electrophilic partner. nih.gov When using 9-BBN derivatives, the reaction scope is broad, but certain limitations exist.

The reaction is generally compatible with various aryl and heteroaryl halides. acs.org Unactivated aryl chlorides, however, are less reactive than bromides or iodides due to the strength of the C-Cl bond. princeton.edu Despite this, methods have been developed to couple even challenging substrates like unprotected ortho-bromoanilines with a variety of boronic esters, including benzyl, aryl, and heteroaromatic partners. nih.gov

Substrate Scope in the Suzuki-Miyaura Coupling of ortho-Bromoanilines

Coupling Partner Example Yield Notes
Aryl Boronic Ester 4-Acetylphenylboronic acid pinacol (B44631) ester 80% Ketone functionality is well-tolerated. nih.gov
Aryl Boronic Ester 4-Chlorophenylboronic acid pinacol ester Moderate Demonstrates tolerance for other halogens. nih.gov
Aryl Boronic Ester 4-Methoxyphenylboronic acid pinacol ester High Electron-rich systems react efficiently. nih.gov
Aryl Boronic Ester 4-Nitrophenylboronic acid pinacol ester High Electron-poor systems are also compatible. nih.gov

The reaction demonstrates significant functional group tolerance, accommodating ketones, chlorides, protected and unprotected amines, and various heterocycles. nih.gov This robustness makes the Suzuki-Miyaura coupling of 9-BBN derivatives a highly valuable tool in the synthesis of complex molecules for pharmaceuticals and materials science. nih.gov

Other Metal-Mediated or Metal-Free Catalytic Cycles

Beyond palladium catalysis, 9-BBN and its derivatives are instrumental in metal-free catalytic systems, leveraging the intrinsic reactivity of boron to mediate transformations.

The 9-borabicyclo[3.3.1]nonane dimer, (H-9-BBN)₂, has been identified as the first metal-free catalyst for the monohydroboration of carbodiimides using pinacol borane (B79455) (HBpin). dntb.gov.uanih.gov This application avoids potential issues associated with residual metal catalysts in the final products.

The reaction between dicyclohexylcarbodiimide (B1669883) and (H-9-BBN)₂ initially forms H₁₁C₆N=C(H)N(C₆H₁₁)BC₈H₁₄. researchgate.net Mechanistic studies involving stoichiometric reactions, kinetic analysis, and DFT calculations suggest a plausible mechanism that proceeds through a heterocyclic amidinate intermediate featuring a three-center-two-electron B-H-B bond. nih.gov This catalytic cycle demonstrates the ability of simple boranes to facilitate complex transformations without the need for a transition metal. dntb.gov.ua

The activation and functionalization of strong carbon-fluorine (C-F) bonds present a significant synthetic challenge. figshare.com Recent advances have established a borane-catalyzed approach for the coupling of alkyl fluorides with arenes (C-C bond formation) and carboxylic acids (C-O bond formation). figshare.com This system uses H-9-BBN as the catalyst and HBpin as a turnover reagent. figshare.com

A key mechanistic feature of this catalytic cycle is the process of transborylation. researchgate.neted.ac.uk For the C-C coupling reaction, experimental and computational studies support a pathway where a B–F transborylation (a B–F/B–H metathesis) occurs between a F-B-9-BBN intermediate and HBpin. figshare.com This step is crucial for regenerating the active borane catalyst and enabling catalytic turnover. figshare.comresearchgate.net This transformation highlights how the controlled exchange of substituents between boron centers can be harnessed to drive catalytic reactions for functionalizing otherwise inert bonds. ed.ac.uk

V. Stereoselective Transformations and Chiral Derivatives

Chiral Induction in Reactions Involving 9-Benzyl-9-borabicyclo[3.3.1]nonane

Chiral induction is the process of favoring the formation of one enantiomer or diastereomer over another in a chemical reaction, leading to a non-racemic product mixture. Direct chiral induction by a reagent requires the reagent itself to be chiral. As this compound possesses a plane of symmetry, it is achiral and cannot, on its own, induce enantioselectivity in reactions with prochiral substrates.

However, systems employing achiral boranes can achieve stereoselectivity through other means. One established strategy involves the use of a chiral catalyst that interacts with the achiral borane (B79455) and the substrate to create a chiral environment for the reaction. For instance, in certain iridium-catalyzed reactions, the combination of a chiral catalyst with an achiral borane additive can steer the stereochemical outcome. acs.org In such cases, the borane may act as an activator or a temporary protecting group, while the chiral ligand on the metal center dictates the facial selectivity of the transformation. acs.org This approach demonstrates that even though the borane component, such as a 9-BBN derivative, is not the source of chirality, its interaction within the catalytic cycle is crucial for achieving an enantioenriched product. acs.org

Design and Synthesis of Chiral this compound Analogues

The most prevalent and direct method for creating chiral reagents based on the 9-BBN scaffold involves the hydroboration of a chiral alkene with 9-borabicyclo[3.3.1]nonane. This process attaches the chiral organic fragment to the boron atom, generating a chiral trialkylborane where the 9-BBN moiety provides a sterically demanding and conformationally rigid backbone.

The quintessential example of this strategy is the synthesis of B-3-pinanyl-9-borabicyclo[3.3.1]nonane, commercially known as Alpine-Borane. wikipedia.org This reagent is prepared by the reaction of 9-BBN with the readily available and naturally occurring chiral terpene, α-pinene. wikipedia.orgorgsyn.org Both enantiomers of α-pinene are available, allowing for the synthesis of both (R)- and (S)-Alpine-Borane, which in turn provide access to either enantiomer of a target chiral alcohol.

The general synthesis is a straightforward addition reaction:

9-BBN + α-pinene → B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane)

This synthetic strategy is not limited to α-pinene. In principle, other chiral alkenes can be used to generate a diverse library of chiral 9-BBN analogues, allowing for the fine-tuning of steric and electronic properties to optimize enantioselectivity for different classes of substrates. york.ac.uk The success of these reagents hinges on the effective transfer of asymmetry from the chiral auxiliary to the substrate via a well-organized transition state.

Asymmetric Reductions and Related Stereoselective Processes Mediated by 9-BBN Derivatives (e.g., R-Alpine-Borane)

Chiral 9-BBN derivatives, most notably Alpine-Borane, are highly effective reagents for the asymmetric reduction of prochiral carbonyl compounds, a transformation known as the Midland-Alpine borane reduction. wikipedia.org This method is particularly renowned for the reduction of certain classes of ketones and aldehydes, yielding chiral secondary alcohols with high levels of enantiomeric excess (e.e.). psu.edu

The mechanism of reduction is understood to proceed through the coordination of the carbonyl oxygen to the boron atom of the sterically hindered Alpine-Borane. wikipedia.org This is followed by an intramolecular transfer of a hydride from the bicyclic 9-BBN ring to the carbonyl carbon. The transfer occurs via a six-membered, boat-like transition state. chemtube3d.comacs.org The stereochemical outcome is dictated by steric interactions in this transition state; the substituents on the ketone orient themselves to minimize steric clash with the bulky pinanyl group, thus exposing one face of the carbonyl to the hydride transfer over the other. wikipedia.org

Alpine-Borane has proven exceptionally effective for the reduction of substrates with significant steric differentiation between the two substituents on the carbonyl group. It is particularly successful with:

Acetylenic ketones : The linear and sterically undemanding nature of the alkyne group allows for a highly organized transition state, leading to excellent enantioselectivity. orgsyn.orgchemtube3d.com

Deuterated aldehydes : The reduction of aldehydes bearing a deuterium (B1214612) atom allows for the synthesis of chiral primary alcohols with very high optical purity. researchgate.net

Acyl cyanides : These substrates are also reduced with high efficiency and selectivity. wikipedia.org

The table below summarizes representative results for the asymmetric reduction of various ketones using R-Alpine-Borane, demonstrating the high yields and enantioselectivities achievable.

Ketone SubstrateProduct AlcoholYield (%)Enantiomeric Excess (% e.e.)
1-Octyn-3-one(R)-(+)-1-Octyn-3-ol85>95 orgsyn.org
Acetophenone(R)-1-Phenylethanol7090
3-Methyl-2-butanone(R)-3-Methyl-2-butanol6585
Propiophenone(R)-1-Phenyl-1-propanol7892

The following table presents findings from the asymmetric reduction of α,β-acetylenic ketones with R-Alpine-Borane, highlighting the consistent production of the (R)-alcohol.

Acetylenic KetoneProduct Propargylic AlcoholYield (%)Enantiomeric Excess (% e.e.)
4-Phenyl-3-butyn-2-one(R)-4-Phenyl-3-butyn-2-ol82100
1-Phenyl-1-propyn-3-one(R)-1-Phenyl-1-propyn-3-ol7596
5-Decyn-4-one(R)-5-Decyn-4-ol8898
1-Cyclohexyl-2-propyn-1-one(R)-1-Cyclohexyl-2-propyn-1-ol8091

Vi. Theoretical and Computational Investigations

Electronic Structure Analysis of 9-Benzyl-9-borabicyclo[3.3.1]nonane

The electronic structure of this compound is central to its reactivity. The molecule's foundation is the 9-borabicyclo[3.3.1]nonane (9-BBN) scaffold, a rigid bicyclic system that imparts significant steric hindrance around the boron center. This steric bulk is a defining characteristic that governs much of its reaction selectivity. researchgate.net

The boron atom in the 9-BBN framework possesses an empty p-orbital, rendering it a Lewis acid. The attachment of a benzyl (B1604629) group to this boron atom significantly modulates its electronic properties. The benzyl group can influence the boron center through two primary electronic effects:

Inductive Effect: The sp³-hybridized benzylic carbon withdraws electron density from the boron atom, increasing its Lewis acidity compared to B-alkyl-9-BBN derivatives.

Hyperconjugation: Interaction between the C-B sigma bond and the π-system of the benzene (B151609) ring can influence the electron density at the boron center.

Computational methods, such as analysis of the molecular electrostatic potential (MEP) and natural bond orbital (NBO) analysis, can quantify these effects. The MEP map would visualize the electron-deficient nature of the boron atom, highlighting it as the center for nucleophilic attack. NBO analysis can provide a more detailed picture of the bonding, including the charge distribution and the extent of delocalization between the benzyl group and the boron atom. These analyses are fundamental to understanding the compound's behavior in chemical reactions.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling allows for the detailed exploration of reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products, characterizing the structures and energies of all intermediates and transition states along the way.

A key reaction class for B-R-9-BBN derivatives is the Suzuki-Miyaura cross-coupling reaction. researchgate.net In a hypothetical coupling of 9-benzyl-9-BBN with an aryl halide, computational modeling could elucidate the critical transmetalation step. DFT calculations can compare different proposed pathways for the transfer of the benzyl group from boron to the transition metal catalyst (e.g., palladium). chem8.org These models would calculate the activation energy barriers for each potential transition state, helping to identify the most kinetically favorable route.

For instance, studies on related systems have shown that the dissociation of the dimeric form of the borane (B79455) reagent can be the rate-determining step in some reactions. nih.gov The mechanism for the reaction of 9-BBN with alkenes has been shown to proceed via an initial dissociation of the (9-BBN)₂ dimer, followed by the reaction of the monomer with the substrate. nih.gov Computational models for reactions involving 9-benzyl-9-BBN would similarly need to account for this initial equilibrium.

Elucidation of Selectivity and Reactivity through Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, providing a good balance between accuracy and computational cost for studying organometallic compounds. DFT calculations are instrumental in explaining the high selectivity often observed in reactions with 9-BBN derivatives. researchgate.net

The origins of selectivity can be traced to differences in the activation energies of competing reaction pathways. For example, in a reaction with a substrate containing multiple potential reaction sites, DFT can be used to calculate the energy barriers for attack at each site. The pathway with the lowest energy barrier will be the dominant one, thus explaining the observed regioselectivity.

Steric and electronic factors are the primary drivers of this selectivity. DFT calculations can dissect these contributions by analyzing the transition state geometries. For B-R-9-BBN compounds, the bulky bicyclic frame often dictates the approach of the substrate to minimize steric repulsion. Theoretical models have successfully explained the high regioselectivity in reactions like the Diels-Alder reaction of vinyl-9-BBN by identifying unfavorable steric interactions in disfavored transition states. Similar principles would apply to reactions involving the benzyl derivative.

The table below presents illustrative data from DFT studies on related 9-BBN systems, showcasing how computational methods are used to determine the energetics of key reaction steps.

Reaction StepReactantsComputational MethodCalculated Barrier (kcal/mol)Finding
Dimer Dissociation(9-BBN)₂B3LYP/6-31G(d,p)19.3 (ΔH‡)The initial dissociation of the dimer is the rate-determining step for reactions with highly reactive alkenes. nih.gov
C-H ActivationIntramolecular P/B FLP + 1-methylpyrroleB3LYP-D3(BJ)26.5 (ΔG‡)Evaluates the catalytic reactivity of Frustrated Lewis Pairs based on the BBN scaffold for C-H bond activation. researchgate.net
TransmetalationAryl-borate + Pd-complexDFT (unspecified)Lower barrier with baseDemonstrates that the base is not a spectator but actively participates in activating the C-B bond in Suzuki-Miyaura coupling. chem8.org

This table contains representative data for 9-BBN and related systems to illustrate the application of computational methods. Specific values for this compound may vary.

Predicting Novel Reactivity and Catalytic Cycles

Beyond explaining known phenomena, a significant strength of computational chemistry lies in its predictive power. Once a computational model is validated against experimental data for a known reaction, it can be used to explore and predict new reactivity for this compound.

Theoretical studies can be employed to:

Screen New Substrates: By calculating reaction barriers for a wide range of potential substrates, researchers can predict which reactions are likely to be successful, guiding experimental efforts and saving significant resources.

Design Novel Catalytic Cycles: Computational insights can aid in the rational design of new catalysts. For example, the BBN scaffold is a key component in some Frustrated Lewis Pair (FLP) systems, which are known for metal-free catalysis, such as in the hydrogenation of carbon dioxide. researchgate.net Theoretical calculations can explore the potential of 9-benzyl-9-BBN derivatives in new FLP-mediated transformations, predicting their efficiency and stability.

Explore Unconventional Reaction Pathways: Computational tools can uncover entirely new, non-intuitive reaction mechanisms. For example, cobalt-catalyzed migratory cross-coupling reactions have been reported where the 9-BBN scaffold itself is incorporated into the final product, moving beyond its traditional role as an auxiliary. chem8.org Theoretical studies could predict whether a benzyl derivative could participate in similar novel transformations, opening up new avenues for synthesis.

By combining quantum chemical calculations with machine learning methods, it may become possible to develop predictive models that can rapidly assess the potential of 9-benzyl-9-BBN in a vast chemical space, accelerating the discovery of new and useful organic reactions. chem8.org

Vii. Advanced Methodologies and Future Research Directions

Development of Novel Synthetic Transformations Utilizing the Benzyl (B1604629) Moiety

The benzyl group of 9-Benzyl-9-BBN is not merely a steric director but an active participant in key synthetic transformations. Its utility has been prominently demonstrated in palladium-catalyzed cross-coupling reactions and metal-free Friedel-Crafts type benzylations.

Suzuki-Miyaura Cross-Coupling Reactions: While benzylboranes have been considered uncommon partners in Suzuki-Miyaura reactions, research has shown that B-Benzyl-9-BBN is a highly effective reagent for creating methylene-linked biaryl structures. acs.orgnih.gov These motifs are significant in medicinal chemistry. The coupling of B-Benzyl-9-BBN with a variety of aryl and heteroaryl halides (bromides and chlorides) and triflates proceeds in high yields. nih.govacs.org Catalyst systems such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a specialized phosphine (B1218219) ligand like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have proven effective, even with sterically hindered or electronically deactivated substrates. acs.orgacs.org

Friedel-Crafts Benzylation of Arenes: A significant advancement is the use of the parent compound, 9-BBN, to mediate the Friedel-Crafts benzylation of arenes using benzyl fluorides. rsc.org This method provides a metal-free pathway to synthesize 1,1-diarylmethanes in good to excellent yields (up to 98%) under mild conditions. rsc.org The reaction is believed to proceed through the activation of the C-F bond by the Lewis acidic boron center. rsc.org While this research highlights the utility of the 9-BBN framework in facilitating benzylation, it opens a direct avenue for exploring the analogous reactivity of 9-Benzyl-9-BBN itself, where the reagent would serve as the benzyl source directly. rsc.org

TransformationSubstrate ExampleCatalyst/MediatorKey FeaturesYieldReference
Suzuki-Miyaura CouplingAryl/Heteroaryl Halides & TriflatesPd(PPh₃)₄ or Pd(OAc)₂/SPhosForms methylene-linked biaryls; tolerates diverse functional groups.High nih.govacs.org
Friedel-Crafts BenzylationArenes (e.g., Benzene (B151609), Anisole)9-BBN Dimer (mediator for Benzyl Fluoride)Metal-free C-F bond activation; mild conditions.Up to 98% rsc.org

Integration into Multicomponent Reactions and Cascade Processes

The integration of 9-Benzyl-9-BBN into multicomponent and cascade reactions remains a developing area of research. Cascade reactions, where a single event triggers a series of subsequent bond-forming transformations, are a hallmark of synthetic efficiency. The known reactivity of B-alkyl-9-BBN derivatives in sequences like hydroboration followed by intramolecular cross-coupling suggests a blueprint for future applications. sigmaaldrich.com

For instance, a hypothetical cascade could involve the initial palladium-catalyzed coupling of 9-Benzyl-9-BBN with a di-halo-arene. The resulting product could then undergo a subsequent, different type of coupling or cyclization event at the second halide position, all in a single pot. The development of such processes would be a significant step forward, leveraging the specific reactivity of the benzyl group transfer. Research into tandem Michael addition-Claisen condensation cascades to form bicyclo[3.3.1]nonane cores demonstrates the potential for complex molecule synthesis initiated from simpler precursors. rsc.org

Strategies for Catalyst Recycling and Green Chemistry Approaches

The principles of green chemistry—reducing waste, using safer solvents, and employing catalytic rather than stoichiometric reagents—are increasingly important in modern organic synthesis. Organoboron chemistry, particularly with 9-BBN and its derivatives, offers several advantages in this context.

Metal-Free Catalysis: Recent studies have shown that the 9-BBN dimer can act as a metal-free catalyst for reactions like the monohydroboration of carbodiimides. rsc.org This circumvents the need for transition metal catalysts, which can be toxic and costly. This catalytic behavior opens the door for designing processes where 9-Benzyl-9-BBN or its parent hydride could be used catalytically.

Benign Reagents and Byproducts: The Suzuki-Miyaura coupling, a key application of 9-Benzyl-9-BBN, is noted for being environmentally benign due to the low toxicity of boron-containing byproducts compared to other organometallic reagents. acs.org

Exploration of Structure-Reactivity Relationships for Enhanced Performance

The reactivity of B-substituted-9-BBN compounds is intrinsically linked to the steric and electronic nature of the substituent on the boron atom. The 9-BBN framework provides a rigid and sterically demanding environment. wikipedia.orgwordpress.com

Steric Influence: The bulky bicyclo[3.3.1]nonane cage dictates high regioselectivity in reactions like hydroboration. wikipedia.org When the benzyl group is attached, its own steric profile, while less bulky than, for example, a t-butyl group, influences the accessibility of the boron center for transmetalation in coupling reactions.

Electronic Influence: The benzyl group is an sp³-hybridized carbon substituent, which makes 9-Benzyl-9-BBN an alkylborane. Its reactivity differs significantly from arylboranes or vinylboranes. Studies comparing various B-alkyl-9-BBN derivatives have shown that the rate of reaction can be highly dependent on the structure of the alkyl group. researchgate.netresearchgate.net For example, in Suzuki couplings, B-alkyl-9-BBN derivatives were found to be significantly more reactive toward bromobenzene (B47551) than related borane (B79455) structures. researchgate.net Understanding these differences allows for the fine-tuning of reaction conditions and the selection of the optimal borane reagent for a specific transformation. Kinetic studies on the parent 9-BBN have revealed complex reaction orders depending on the reactivity of the substrate, a phenomenon likely to extend to its benzyl derivative. nih.gov

B-SubstituentClassKey Reactivity FeatureRelative Reactivity Trend (Example)
H (Hydride)Hydroborating AgentAdds across C-C multiple bonds.Reacts faster with alkenes than alkynes. wordpress.com
BenzylAlkylboraneTransfers benzyl group in cross-coupling. acs.orgMore reactive than many other alkylboranes in specific couplings. researchgate.net
Alkenyl (Vinyl)VinylboraneParticipates in couplings to form dienes.Stereochemistry of the double bond is retained.
ArylArylboraneStandard partner in Suzuki-Miyaura couplings.Generally stable and widely used for biaryl synthesis.

Unexplored Frontiers in Organoborane Chemistry with 9-Benzyl-9-borabicyclo[3.3.1]nonane

The unique properties of 9-Benzyl-9-BBN suggest several promising, yet underexplored, avenues for future research. The ongoing evolution of organoboron chemistry points toward new applications in catalysis, materials science, and complex molecule synthesis. rsc.orgnih.govmdpi.comeurekalert.org

Asymmetric Transformations: While chiral derivatives of 9-BBN are known for enantioselective reductions, the development of chiral versions of 9-Benzyl-9-BBN could lead to asymmetric benzyl transfer reactions. This would involve creating a chiral bicyclononane framework or using chiral ligands in conjunction with the reagent to induce stereoselectivity in C-C bond formation.

Frustrated Lewis Pair (FLP) Chemistry: The steric bulk of the 9-BBN moiety is a key feature in FLP chemistry, where a bulky Lewis acid (the borane) and a Lewis base are prevented from forming a classical adduct, enabling the activation of small molecules like H₂ or CO₂. Exploring the potential of 9-Benzyl-9-BBN in FLP systems could lead to novel catalytic reductions or functionalizations where the benzyl group modifies the Lewis acidity or stability of the active species.

Photoredox and Radical Chemistry: Recent years have seen a surge in photoinduced borylation reactions. nih.gov Investigating the behavior of 9-Benzyl-9-BBN under photochemical conditions could unlock new reaction pathways. For example, light-induced homolysis of the B-C benzyl bond could generate benzyl radicals for subsequent addition or coupling reactions, expanding the synthetic utility beyond traditional two-electron pathways.

Applications in Materials Science: Organoboron compounds are finding increasing use in the development of advanced materials, such as sensors and covalent organic frameworks (COFs). nih.gov The methylene-linked biaryls synthesized using 9-Benzyl-9-BBN could serve as flexible linkers in novel polymers or as building blocks for functional materials with unique photophysical properties.

Q & A

Q. What are the critical safety protocols for handling 9-Benzyl-9-BBN?

  • Storage : Keep under inert gas at –20°C in flame-sealed ampules.
  • Disposal : Quench with cooled isopropanol/water mixtures to neutralize pyrophoric residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Benzyl-9-borabicyclo[3.3.1]nonane
Reactant of Route 2
9-Benzyl-9-borabicyclo[3.3.1]nonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.